molecular formula C14H18N2O3S2 B1653197 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)quinoline-8-sulfonamide CAS No. 1788542-90-4

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)quinoline-8-sulfonamide

Cat. No.: B1653197
CAS No.: 1788542-90-4
M. Wt: 326.4
InChI Key: XTLUZXBOXRVPTP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)quinoline-8-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is functionalized with sulfonamide and hydroxy-methylthio groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)quinoline-8-sulfonamide typically involves multi-step organic synthesis techniques. One common approach starts with the functionalization of the quinoline ring, followed by the introduction of the sulfonamide group. The hydroxy-methylthio side chain is then attached through a series of reactions involving nucleophilic substitution and oxidation-reduction steps. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and automated monitoring systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)quinoline-8-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)quinoline-8-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline backbone can intercalate with DNA, affecting replication and transcription processes. The hydroxy-methylthio group may also contribute to its reactivity and binding affinity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

    Quinoline-8-sulfonamide: Lacks the hydroxy-methylthio side chain but shares the sulfonamide group.

    2-hydroxyquinoline: Contains a hydroxy group on the quinoline ring but lacks the sulfonamide and methylthio groups.

    Methylthioquinoline: Features a methylthio group on the quinoline ring but lacks the sulfonamide and hydroxy groups.

Uniqueness

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)quinoline-8-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-14(17,10-20-2)9-16-21(18,19)12-7-3-5-11-6-4-8-15-13(11)12/h3-8,16-17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLUZXBOXRVPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158973
Record name 8-Quinolinesulfonamide, N-[2-hydroxy-2-methyl-3-(methylthio)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788542-90-4
Record name 8-Quinolinesulfonamide, N-[2-hydroxy-2-methyl-3-(methylthio)propyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788542-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinesulfonamide, N-[2-hydroxy-2-methyl-3-(methylthio)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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